Intramolecular Carbolithiation Achieves a 12:1 cis/trans Ratio vs. ~2:1 for Radical Cyclization
The intramolecular carbolithiation of the alkyllithium derived from 2-(2-iodo-1-methylethyl)styrene provides cis-1,3-dimethylindane with a cis/trans ratio of 12, representing a 6-fold improvement in stereoselectivity over radical-mediated cyclization of the same substrate (cis/trans ≈ 2) [1]. Cyclization of the aryllithium derived from 4-(2-bromophenyl)-1-pentene also yields a cis/trans ratio of approximately 2, confirming the superiority of the alkyllithium–carbolithiation route specifically for cis-isomer procurement [1].
| Evidence Dimension | Diastereoselectivity (cis/trans product ratio) in 1,3-dimethylindane formation |
|---|---|
| Target Compound Data | cis/trans = 12 (alkyllithium intramolecular carbolithiation of substrate 2) |
| Comparator Or Baseline | cis/trans ≈ 2 (radical cyclization of substrate 1 or 2; aryllithium cyclization of substrate 1) |
| Quantified Difference | 6-fold higher cis selectivity (12 vs. 2) |
| Conditions | Substrate: 2-(2-iodo-1-methylethyl)styrene; Reagent: t-BuLi (2.2 equiv), TMEDA, pentane–Et2O, −78 °C to rt |
Why This Matters
Procuring isomerically pure cis-1,3-dimethylindane requires a synthetic route validated to deliver a 12:1 cis/trans ratio; relying on radical methods would yield a ~2:1 mixture, necessitating costly and yield-reducing chromatographic separation.
- [1] Bailey, W. F.; Mealy, M. J.; Wiberg, K. B. Comparative Study of Anionic and Radical Cyclization for the Preparation of 1,3-Dimethylindans: Highly Stereoselective Preparation of cis-1,3-Disubstituted Indans via Intramolecular Carbolithiation. Organic Letters 2002, 4 (5), 791–794. View Source
